4-Bromo-4'-heptylbiphenyl
Overview
Description
Synthesis Analysis
The synthesis of related biphenyl compounds often involves bromination reactions and catalysis to achieve the desired bromo-substituted biphenyls. For example, the synthesis of 4-bromo-4'-hydroxybiphenyl, a compound similar in structure to 4-Bromo-4'-heptylbiphenyl, was achieved using bromination after esterification, with trifluoroacetohypobromous anhydride synthesized by trifluoroacetic anhydride and bromine being an effective agent (Ren Guo-du, 2001). Another approach involved the synthesis of 4'-Bromobiphenyl-4-carboxylic acid from 4-bromodiphenyl through acetylation and haloform reaction, demonstrating a high yield and a simple, low-cost process (Zhu Yan-lon, 2015).
Molecular Structure Analysis
Molecular structure analysis of bromobiphenyl compounds reveals insights into their stability and reactivity. Studies involving electron attachment and decay channels of molecular anions of 4-bromobiphenyl indicated distinct molecular anion structures, contributing to understanding the electronic properties and reactivity of such compounds (N. L. Asfandiarov et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-bromo-4'-hydroxybiphenyl, for instance, include photoinduced polymerization, highlighting the potential of bromobiphenyl compounds in forming polymeric materials. This process was observed to produce covalently linked polyphenylene polymer chains, demonstrating the compound's reactivity under specific conditions (Qian Shen et al., 2015).
Physical Properties Analysis
The physical properties of bromobiphenyls, including phase behavior and crystallinity, are essential for their application in materials science. The homologous series of 4′-bromophenyl 4′'-[(4-n-alkoxy-2,3,5,6 tetrafluorophenyl)ethynyl]benzoates, for example, showed nematic and smectic A phases, indicating the influence of bromination on liquid crystalline properties (徐岳连 et al., 1993).
Chemical Properties Analysis
The chemical properties of bromobiphenyl compounds, such as reactivity, electron affinity, and potential for forming anions or participating in polymerization reactions, are critical for their functional application. The study on electron attachment to 4-bromobiphenyl and the molecular anion formation offers insights into the compound's chemical behavior, which is essential for designing materials with desired electronic properties (N. L. Asfandiarov et al., 2019).
Scientific Research Applications
-
α-Bromination Reaction on Acetophenone Derivatives
- Field : Organic Chemistry
- Application : “4-Bromo-4’-heptylbiphenyl” could potentially be used in the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry .
- Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
-
Bipolar Crystal Formation
- Field : Crystallography
- Application : “4-Bromo-4’-heptylbiphenyl” has been used in research investigating the formation of bipolar crystals .
- Method : The research involved studying the orientational disorder of molecular building blocks, which can lead to a peculiar spatial distribution of polar properties in molecular crystals .
- Results : The results showed that “4-Bromo-4’-heptylbiphenyl” can develop into a bipolar final growth state, meaning orientational disorder taking place at the crystal/nutrient interface produces domains of opposite average polarity for as-grown crystals .
-
Investigation of Bipolar Crystal Formation
- Field : Crystallography
- Application : “4-Bromo-4’-heptylbiphenyl” has been used in research investigating the formation of bipolar crystals .
- Method : The research involved studying the orientational disorder of molecular building blocks, which can lead to a peculiar spatial distribution of polar properties in molecular crystals .
- Results : The results showed that “4-Bromo-4’-heptylbiphenyl” can develop into a bipolar final growth state, meaning orientational disorder taking place at the crystal/nutrient interface produces domains of opposite average polarity for as-grown crystals .
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(4-heptylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h8-15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQRJLCQHIMUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347186 | |
Record name | 4-Bromo-4'-heptylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-heptylbiphenyl | |
CAS RN |
58573-93-6 | |
Record name | 4-Bromo-4'-heptylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.